Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate
Overview
Description
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate is a complex organic compound that features a tert-butyl ester and a cyanoacetate group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules. Its structure includes a pyridine ring, which is a common motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate typically involves multiple steps:
Formation of the tert-butoxycarbonylamino group: This step involves the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Introduction of the cyanoacetate group: This can be achieved through a nucleophilic substitution reaction where a cyanoacetate anion reacts with a suitable electrophile.
Coupling with the pyridine ring: The final step involves coupling the protected amine with a pyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Deprotected amine derivatives that can be further functionalized.
Scientific Research Applications
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate involves its ability to act as a precursor or intermediate in various chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and the creation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate: Similar structure but lacks the tert-butoxycarbonyl protecting group.
Ethyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate: Similar but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
The presence of both the tert-butoxycarbonyl protecting group and the cyanoacetate group makes tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate unique. This combination allows for selective reactions and functionalizations that are not possible with simpler compounds .
Biological Activity
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article delves into its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₂O₄
- Molecular Weight : 334.4 g/mol
- CAS Number : 1425334-72-0
- InChI Key : GRLAGFIOBSOJCO
The compound features a tert-butyl ester, a cyanoacetate group, and a pyridine ring, which is common in many biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) group provides stability and protection for the amine functionality during synthetic processes .
The biological activity of this compound is primarily attributed to its ability to serve as an intermediate in various chemical reactions. The Boc group can be selectively removed under acidic conditions, allowing for the exposure of the amine group, which can then participate in further functionalization or interaction with biological targets.
Enzyme Interactions
Research indicates that derivatives of this compound can be utilized to study enzyme interactions and protein modifications. The pyridine ring is known to enhance binding affinity to certain enzymes, making it a valuable scaffold for designing enzyme inhibitors or modulators .
Synthesis and Evaluation
A notable study synthesized related pyridine derivatives and evaluated their biological activities. These compounds were tested for their ability to inhibit specific enzymes involved in cancer metabolism. The results demonstrated that modifications to the pyridine ring significantly affected biological activity, indicating that structural optimization could enhance efficacy .
Inhibitory Effects on β-Lactamases
Another area of research has focused on developing β-lactamase inhibitors using similar compounds. By modifying the structure of pyridine-based compounds, researchers have been able to create effective inhibitors that restore the activity of β-lactam antibiotics against resistant bacterial strains .
Summary of Research Findings
Study Focus | Key Findings |
---|---|
Enzyme Inhibition | Derivatives showed significant inhibition against enzymes linked to cancer. |
Anticancer Activity | Structural analogs induced apoptosis in cancer cell lines. |
β-Lactamase Inhibition | Modified compounds restored antibiotic efficacy against resistant bacteria. |
Properties
IUPAC Name |
tert-butyl 2-cyano-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)23-14(21)12(10-18)13-9-11(7-8-19-13)20-15(22)24-17(4,5)6/h7-9,12H,1-6H3,(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLAGFIOBSOJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=CC(=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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